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molecular formula C10H12F2O B170051 1-Butoxy-3,5-difluorobenzene CAS No. 123843-64-1

1-Butoxy-3,5-difluorobenzene

Cat. No. B170051
M. Wt: 186.2 g/mol
InChI Key: DXOWXCOJMHANEP-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A solution of 1-bromobutane (11.0 g, 0.08 mol) in acetone (30 ml) was added dropwise to a stirred, refluxing mixture of 3,5-difluorophenol (9.1 g, 0.07 mol) and potassium carbonate (30 g, 0.2 mol) in acetone (200 ml). The stirred mixture was heated under reflux for 24 h (glc analysis revealed absence of starting material). The product was extracted into ether (twice), and the combined ethereal extracts were washed with water, 5% sodium hydroxide, water and dried (MgSO4). Most of the solvent was removed in vacuo, and after the removal of the final amount of solvent and the excess of 1-bromobutane at atmospheric pressure, the residue was distilled to yield a colourless liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH3:5].[F:6][C:7]1[CH:8]=[C:9]([OH:14])[CH:10]=[C:11]([F:13])[CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:14][C:9]1[CH:8]=[C:7]([F:6])[CH:12]=[C:11]([F:13])[CH:10]=1)[CH2:3][CH2:4][CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h (glc analysis revealed absence of starting material)
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (twice), and the combined ethereal extracts
WASH
Type
WASH
Details
were washed with water, 5% sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
after the removal of the final amount of solvent
DISTILLATION
Type
DISTILLATION
Details
the excess of 1-bromobutane at atmospheric pressure, the residue was distilled
CUSTOM
Type
CUSTOM
Details
to yield a colourless liquid

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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